molecular formula C20H22ClN3O2S B4292039 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B4292039
M. Wt: 403.9 g/mol
InChI Key: QAIGXBQKTNJMDG-UHFFFAOYSA-N
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Description

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a chemical compound belonging to the phenothiazine class. It is known for its use in the pharmaceutical industry, particularly as an antipsychotic agent. This compound is structurally related to other phenothiazines and has been studied for its various pharmacological properties.

Properties

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c21-15-5-6-19-17(13-15)24(16-3-1-2-4-18(16)27-19)20(26)14-23-9-7-22(8-10-23)11-12-25/h1-6,13,25H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIGXBQKTNJMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-10H-phenothiazine.

    Alkylation: The 2-chloro-10H-phenothiazine is alkylated with 2-chloroethylamine to form an intermediate.

    Piperazine Introduction: The intermediate is then reacted with piperazine to introduce the piperazinyl group.

    Oxidation: The resulting compound undergoes oxidation to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its antipsychotic properties and potential use in treating schizophrenia and other psychiatric disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the dopamine receptors and thereby reducing the symptoms of psychosis. The molecular targets include the D2 dopamine receptors, and the pathways involved are related to the dopaminergic signaling in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Fluphenazine: Known for its higher potency compared to other phenothiazines.

    Thioridazine: Used for its sedative effects in addition to its antipsychotic properties.

Uniqueness

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its combination of a piperazinyl group and an ethanol moiety differentiates it from other phenothiazines, potentially leading to variations in its pharmacokinetics and pharmacodynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 2
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHAN-1-ONE

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